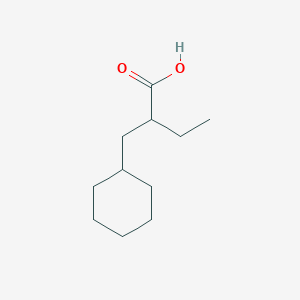

2-(Cyclohexylmethyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclohexylmethyl)butanoic acid is a chemical compound with the molecular formula C11H20O2 . It contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered cyclohexane ring attached to a butanoic acid molecule via a methylene (CH2) bridge . The compound has a molecular weight of 184.28 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, esters like it typically undergo reactions such as hydrolysis . In hydrolysis, the ester is split with water into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either an acid or a base .Scientific Research Applications

Catalytic Oxidation Processes

Transition-metal complexes play a crucial role in the liquid-phase catalytic oxidation processes, significantly impacting the production of key industrial chemicals. Cyclohexane derivatives, similar to 2-(Cyclohexylmethyl)butanoic acid, are involved in the transformation to adipic acid, an essential precursor for nylon production. Innovations in catalysis highlight the potential of cyclohexane-based compounds in developing more efficient and sustainable industrial processes (Brégeault, 2003).

Green Synthesis Methods

The green synthesis approach for adipic acid from cyclohexanone and cyclohexanol using hydrogen peroxide and specific catalysts emphasizes the importance of cyclohexane derivatives in eco-friendly chemical processes. This method highlights the potential of using cyclohexylmethyl compounds in sustainable and solvent-free conditions, contributing to reduced environmental impact (Usui & Sato, 2003).

Biotechnological Production

Cyclohexane derivatives, including those similar to this compound, have applications in biotechnology, particularly in the fermentative production of butanol. Butanol serves as a valuable solvent and potential biofuel, showcasing the biotechnological relevance of cyclohexane-based compounds in producing renewable resources (Lee et al., 2008).

Organic Synthesis and Polymerization

Cyclohexane derivatives are pivotal in organic synthesis and polymerization processes. The selective Stobbe condensation under solvent-free conditions, involving cyclohexanone, illustrates the utility of cyclohexane-based compounds in synthesizing complex organic molecules and polymers in an environmentally friendly manner (Tanaka, Sugino, & Toda, 2000).

Future Directions

Microbially produced VFAs, such as butyric acid, are considered as potential replacements for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests a promising future direction for compounds like 2-(Cyclohexylmethyl)butanoic acid in sustainable chemical production.

Properties

IUPAC Name |

2-(cyclohexylmethyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZWTZDSOFTWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)

![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)

![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)

![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)

![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)